Direct Dimerization Inhibition vs. S12: LQZ-7I Exhibits Superior Potency in Neuroblastoma Cells
In a direct head-to-head comparison within the same study, LQZ-7I was found to be more potent than the survivin dimerization inhibitor S12 in controlling neuroblastoma (NB) cell growth in vitro. The study explicitly states that LQZ-7I was efficacious 'at markedly lower concentrations compared to S12' [1]. This superior potency was associated with the induction of massively distorted mitotic spindle formation, a hallmark of survivin functional disruption [1].
| Evidence Dimension | In vitro cell growth inhibition potency |
|---|---|
| Target Compound Data | Markedly lower concentrations required for efficacy; induced massively distorted mitotic spindle formation. |
| Comparator Or Baseline | S12 (survivin dimerization inhibitor) required higher concentrations for comparable effects on NB cells (Kelly and SK-N-AS lines). |
| Quantified Difference | Markedly lower effective concentrations (exact fold-difference not numerically stated but described qualitatively as 'markedly lower'). |
| Conditions | Neuroblastoma cell lines (Kelly and SK-N-AS) in vitro; cell viability, clonogenicity, and anchorage-independent growth assays. |
Why This Matters
This head-to-head data demonstrates that even among compounds sharing a nominal 'dimerization inhibitor' mechanism, LQZ-7I achieves superior potency, potentially translating to a wider therapeutic window and reduced off-target toxicity at effective doses.
- [1] Dorneburg, C., Galiger, C., Stadler, G. L., Westhoff, M. A., Rasche, V., Barth, T. F. E., Debatin, K. M., & Beltinger, C. (2023). Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth. Cancers, 15(24), 5775. View Source
